

Spectroscopic Validation of 2-Chloro-3-fluoroaniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *2-Chloro-3-fluoroaniline*

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The structural elucidation of substituted anilines is a critical step in pharmaceutical and chemical research. **2-Chloro-3-fluoroaniline** and its derivatives are important building blocks in the synthesis of a wide range of bioactive molecules. Accurate characterization of these compounds is paramount to ensure the desired chemical properties and biological activities. This guide provides a comparative overview of spectroscopic techniques for the validation of **2-chloro-3-fluoroaniline** derivatives, supported by available experimental data for isomeric compounds and detailed analytical protocols.

Comparative Spectroscopic Data

The precise substitution pattern on the aniline ring significantly influences the spectroscopic properties of a molecule. By comparing the spectral data of isomers, researchers can gain valuable insights for the structural confirmation of a newly synthesized derivative. The following tables summarize key spectroscopic data for isomers of **2-chloro-3-fluoroaniline**.

Note: Experimental spectroscopic data for **2-chloro-3-fluoroaniline** was not readily available in the searched public databases. The data presented here for isomeric compounds serves as a reference for comparison.

Table 1: ^1H NMR Spectral Data of Chloro-fluoroaniline Isomers

Compound	Solvent	Aromatic Protons Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	NH ₂ Proton Chemical Shift (δ , ppm)
2-Chloro-4-fluoroaniline	-	7.02 (dd, J=8.7, 5.4 Hz, 1H), 6.85 (dd, J=8.7, 3.0 Hz, 1H), 6.75 (td, J=8.7, 3.0 Hz, 1H)	3.80 (br s, 2H)
3-Chloro-4-fluoroaniline	CDCl ₃	7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H)	3.75 (br s, 2H)

Table 2: ¹³C NMR Spectral Data of Chloro-fluoroaniline Isomers

Compound	Solvent	Aromatic Carbon Chemical Shifts (δ , ppm)
2-Chloro-4-fluoroaniline	Chloroform-d	Not explicitly assigned
3-Chloro-4-fluoroaniline	CDCl ₃	Not explicitly assigned

Table 3: Key FTIR Vibrational Frequencies of Chloro-fluoroaniline Isomers (cm⁻¹)

Compound	N-H Stretching	C-N Stretching	C-Cl Stretching	C-F Stretching
3-Chloro-2-fluoroaniline	Not specified	Not specified	Not specified	Not specified
3-Chloro-4-fluoroaniline	Not specified	Not specified	Not specified	Not specified

Table 4: Mass Spectrometry Data for **2-Chloro-3-fluoroaniline**

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Chloro-3-fluoroaniline	GC-MS	145	Not specified

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are standard protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Spectrometer: 300-600 MHz NMR spectrometer.
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Spectroscopy:
 - Spectrometer: 75-150 MHz NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

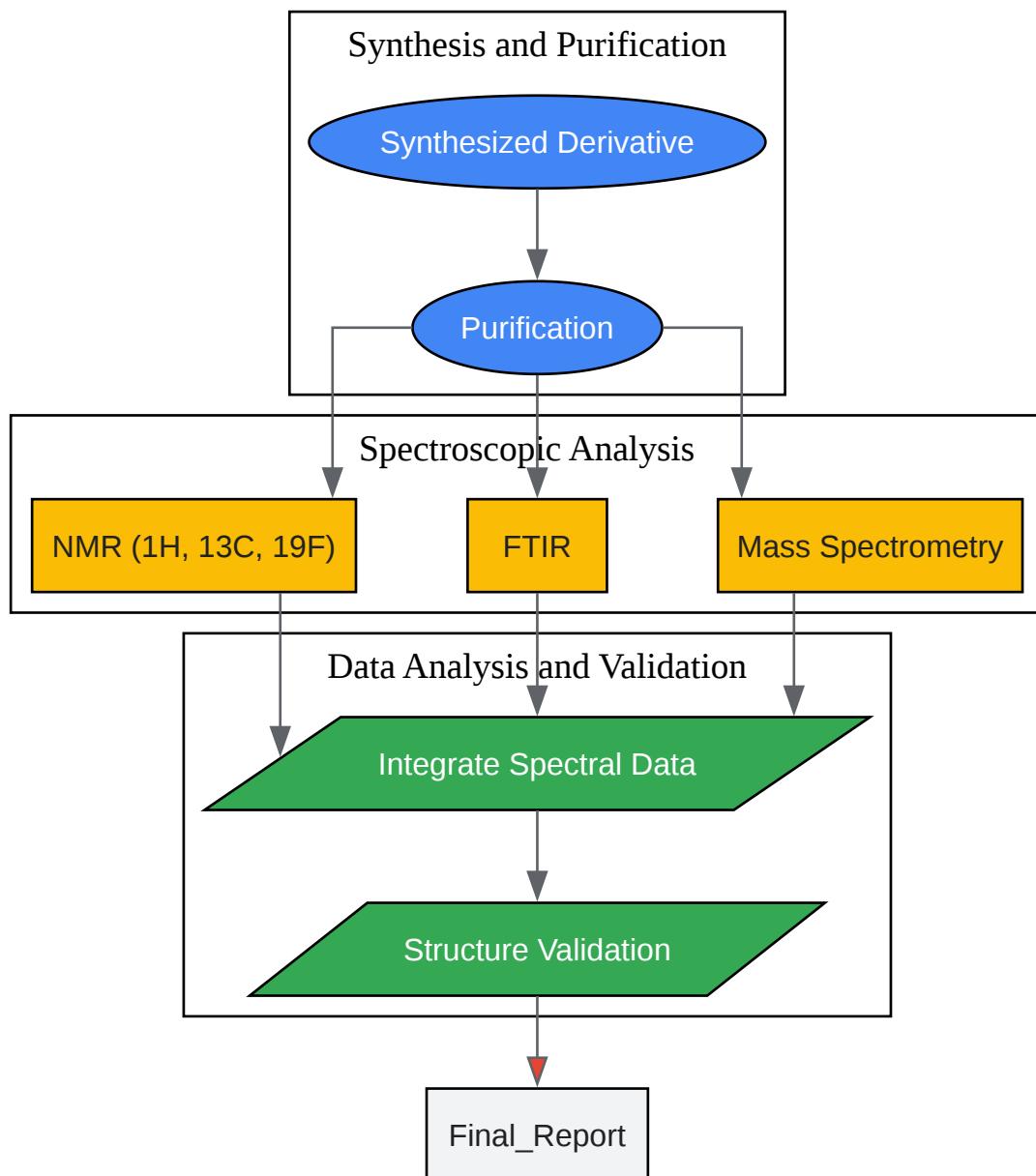
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Spectrometer: FTIR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
- GC Conditions:
 - Injector Temperature: 250 °C.[1]
 - Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[1]
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[1]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

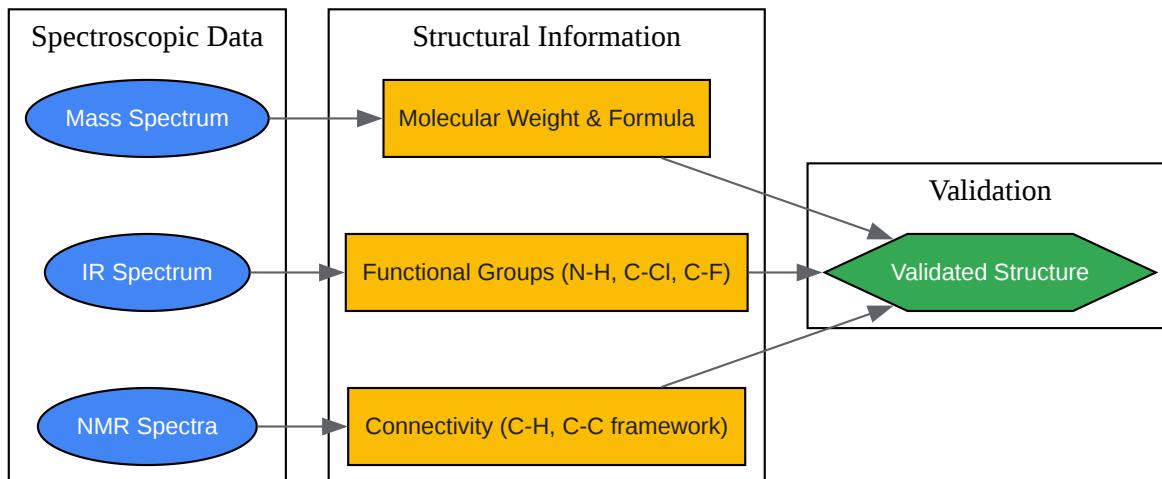
Visualization of the Spectroscopic Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of a **2-chloro-3-fluoroaniline** derivative and the general signaling pathway for spectroscopic data interpretation.



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Caption: Workflow for the spectroscopic validation of a synthesized compound.



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Caption: Interpretation pathway for spectroscopic data to validate a chemical structure.

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References

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